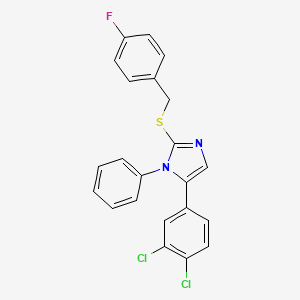

5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole

Description

5-(3,4-Dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole is a structurally complex imidazole derivative featuring a dichlorophenyl group at position 5, a fluorobenzylthio moiety at position 2, and a phenyl substituent at position 1 of the imidazole core. Such structural motifs are common in pharmaceuticals and agrochemicals due to their ability to enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2FN2S/c23-19-11-8-16(12-20(19)24)21-13-26-22(27(21)18-4-2-1-3-5-18)28-14-15-6-9-17(25)10-7-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHLUUPAVTXGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3,4-Dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Structural Characteristics

The compound has a complex structure characterized by the presence of an imidazole ring and various substituents. The molecular formula is with a molecular weight of approximately 429.3 g/mol. The unique combination of the dichlorophenyl and fluorobenzyl groups may influence its electronic properties and biological interactions, making it a subject of interest in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.3 g/mol |

| CAS Number | 1206993-60-3 |

Anticancer Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with the imidazole core have been reported to interact with critical cellular pathways involved in tumor growth and metastasis.

A study highlighted the activity of imidazole derivatives against a panel of cancer cell lines, demonstrating IC50 values ranging from micromolar to nanomolar concentrations. While specific data for this compound remains limited, its structural similarities suggest potential efficacy.

Anti-inflammatory Effects

The compound's thioether moiety may also contribute to anti-inflammatory activities. Compounds containing sulfur have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This activity could be particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies on related imidazole compounds indicate their ability to inhibit the proliferation of various cancer cell lines such as HT-29 (colon cancer) and A-431 (skin cancer). For example, one compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer types, suggesting that structural modifications can enhance biological activity.

- Mechanistic Insights : Research into the mechanism of action for similar compounds has revealed that they may act through the inhibition of key enzymes involved in tumor progression, such as histone deacetylases (HDACs) and cyclooxygenases (COX). These pathways are crucial for cell survival and proliferation in cancerous tissues.

- Comparative Analysis : A comparative analysis with other thioether-containing imidazoles shows that variations in substituents significantly affect biological activity. For instance, compounds with halogen substitutions often exhibit enhanced potency against specific targets due to increased lipophilicity and electronic effects.

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for this compound is its potential anticancer properties. Studies have indicated that imidazole derivatives can exhibit cytotoxic effects on various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry explored the effects of various imidazole derivatives on human cancer cell lines. The results showed that compounds similar to 5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole displayed significant inhibition of cell growth in breast and lung cancer cells .

Antimicrobial Properties

Research has also focused on the antimicrobial activity of this compound. Imidazole derivatives are known for their ability to inhibit bacterial growth and have been studied for their effectiveness against resistant strains.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Neurological Applications

There is emerging evidence suggesting that imidazole compounds may play a role in neurological disorders. Research indicates that these compounds could modulate neurotransmitter systems or exhibit neuroprotective effects.

Case Study : A recent investigation into the neuroprotective effects of imidazole derivatives demonstrated that they could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound is distinguished by its 3,4-dichlorophenyl and 4-fluorobenzylthio substituents. Comparisons with analogous imidazole derivatives reveal key structural differences:

Key Observations :

- The thioether linkage (vs. ether or amine linkers in other compounds) may improve resistance to enzymatic degradation .

Key Observations :

- Click chemistry () offers modular synthesis for triazole-linked analogs but requires transition-metal catalysts.

Spectroscopic and Crystallographic Data

- Target Compound : While specific data are absent, analogs like 4 and 5 () exhibit planar conformations with fluorophenyl groups oriented perpendicularly, suggesting similar steric constraints may apply .

- 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (): Crystallographic studies confirm planar imidazole cores, with methoxy groups influencing π-π stacking .

Q & A

Q. What are the common synthetic routes for 5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Imidazole ring formation : Condensation of aldehydes/ketones with amines under acid catalysis .

- Substituent introduction : Nucleophilic substitution (e.g., 3,4-dichlorophenyl and 4-fluorobenzylthio groups) using halogenated precursors and thiols .

- Purification : Column chromatography or recrystallization for purity.

- Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and IR confirm structural intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorobenzyl thioether protons at δ 3.8–4.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 437.01) .

- Elemental analysis : Validates stoichiometric ratios (C, H, N, S) .

Q. What biological activities are reported for structurally similar imidazole derivatives?

- Methodological Answer :

- Antimicrobial activity : MIC values against S. aureus (≤16 µg/mL) and E. coli (≤32 µg/mL) via membrane disruption .

- Anticancer potential : IC50 values (e.g., 12 µM against HeLa cells) linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in imidazole ring substitution?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols .

- Catalysts : CuI or Pd(PPh3)4 improves cross-coupling efficiency for aryl-thioether bonds .

- Temperature control : Slow heating (60–80°C) minimizes side reactions (e.g., over-oxidation) .

Q. How do researchers resolve contradictions in biological activity data across structurally analogous compounds?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to isolate activity drivers .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity differences to targets like CYP450 .

- Dose-response assays : EC50 comparisons under standardized conditions (e.g., 72-hour incubation) .

Q. What experimental strategies elucidate the mechanism of action for this compound’s anticancer effects?

- Methodological Answer :

- Enzyme inhibition assays : Measure inhibition of topoisomerase II or tubulin polymerization .

- Flow cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Western blotting : Detects caspase-3/9 cleavage and Bax/Bcl-2 ratio changes .

Q. How does the electronic nature of substituents influence stability under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC .

- Electron-withdrawing groups : 3,4-Dichlorophenyl enhances metabolic stability (t1/2 > 6 hours in liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.